The 4-(4-cyanopyridin-2-yl) motif in methyl 4-(4-cyanopyridin-2-yl)benzoate resembles structural features found in D4 dopamine receptor ligands. [] Modifications of this scaffold could lead to compounds with improved affinity and selectivity for D4 receptors, potentially aiding in studying their role in neurological disorders like Parkinson's disease and schizophrenia.
The presence of a substituted pyridine ring and a lipophilic ester group suggests potential for interacting with σ receptors. [] Exploring structural modifications to optimize binding affinity and selectivity for σ1 and σ2 subtypes could lead to novel probes for studying these receptors' involvement in pain, addiction, and neurodegenerative diseases.
Similar to how cyclic aspirin triglycerides demonstrate anti-inflammatory activity, [] incorporating methyl 4-(4-cyanopyridin-2-yl)benzoate into different molecular architectures could lead to new anti-inflammatory agents. This could involve creating prodrugs that release the active compound upon metabolism or designing entirely new molecules incorporating this structural motif.
The structural features of methyl 4-(4-cyanopyridin-2-yl)benzoate bear resemblance to molecules exhibiting liquid crystal properties. [, , ] Further research could investigate its potential as a building block for novel liquid crystal materials with tailored properties for applications in displays, sensors, and other technological devices.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9